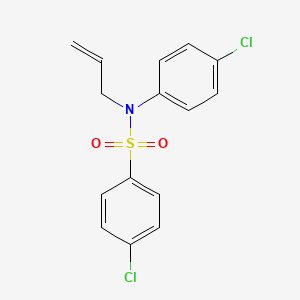
N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H13Cl2NO2S . It has an average mass of 342.240 Da and a monoisotopic mass of 341.004395 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated. It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate. This intermediate then reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .Molecular Structure Analysis
The molecular structure of “N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide” consists of 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound in a water/acetonitrile mixture, was investigated. It was established that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.373±0.06 g/cm3 and a predicted boiling point of 467.3±55.0 °C .Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. These compounds showed potent inhibitory activities, highlighting the role of benzenesulfonamide derivatives in developing enzyme inhibitors (Gul et al., 2016). Similarly, Liu et al. (2012) synthesized benzofused sultams and fluorinated benzenesulfonamides that demonstrated micromolar inhibitory activities against carbonic anhydrases I and II, with fluorinated derivatives showing better inhibition of tumor-associated isoforms IX and XII (Liu et al., 2012).
Photoredox Catalysis
Tanaka et al. (2018) reported the use of a diarylsulfonamide as a catalyst in allylic and benzylic C-H arylations under photoredox conditions. This study represents the first example of using a sulfonamidyl radical to promote the hydrogen atom transfer (HAT) process, expanding the utility of sulfonamides in organic synthesis (Tanaka et al., 2018).
Synthesis and Structural Analysis
A notable aspect of research on N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide and its analogs includes their synthesis and structural analysis. For instance, Kobkeatthawin et al. (2017) described a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, providing insights into its crystal structure and highlighting the compound's potential medicinal applications (Kobkeatthawin et al., 2017).
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJNDRXMLEPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)
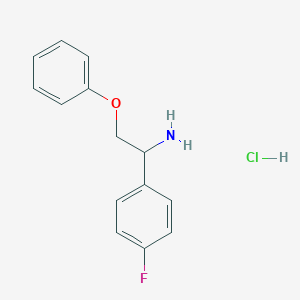

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)
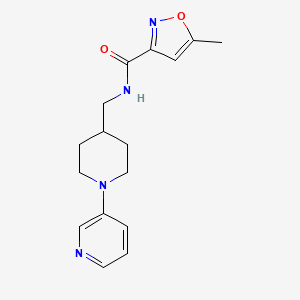
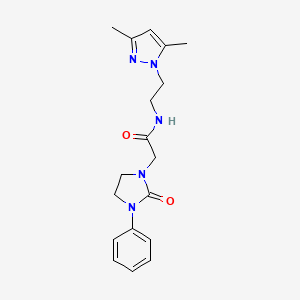
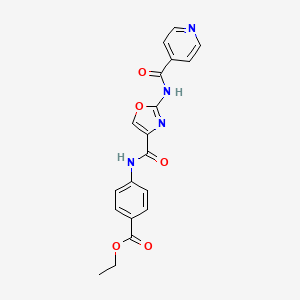




![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)